molecular formula C12H17NO2 B13823785 2-(4-tert-butylphenyl)-N-hydroxyacetamide CAS No. 3289-00-7

2-(4-tert-butylphenyl)-N-hydroxyacetamide

Cat. No.: B13823785
CAS No.: 3289-00-7
M. Wt: 207.27 g/mol
InChI Key: TXCTURVQEPLVTE-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-N-hydroxyacetamide: is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-N-hydroxyacetamide typically involves the reaction of 4-tert-butylphenylamine with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2-(4-tert-butylphenyl)-N-hydroxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A related compound with similar structural features but different functional groups.

    2,4-Di-tert-butylphenol: Another similar compound with two tert-butyl groups attached to the phenyl ring.

Uniqueness

2-(4-tert-butylphenyl)-N-hydroxyacetamide is unique due to the presence of both the tert-butyl group and the acetamide group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

3289-00-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C12H17NO2/c1-12(2,3)10-6-4-9(5-7-10)8-11(14)13-15/h4-7,15H,8H2,1-3H3,(H,13,14)

InChI Key

TXCTURVQEPLVTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=O)NO

Origin of Product

United States

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